molecular formula C9H15NO2 B12838327 Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12838327
M. Wt: 169.22 g/mol
InChI Key: LIRDAPMAYCUAAW-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications. The compound’s unique structure consists of a six-membered nitrogen heterocycle fused to a cyclohexane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes. This process is often mediated by enamine or iminium catalysis, resulting in high enantioselectivity and yield . Another method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and high structural integrity .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)6-10-9/h7,10H,2-6H2,1H3

InChI Key

LIRDAPMAYCUAAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)CN2

Origin of Product

United States

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